
2-(2,6-difluorophenyl)-1H-benzimidazole
説明
2-(2,6-Difluorophenyl)-1H-benzimidazole, or DFB, is a heterocyclic compound with a broad range of applications in scientific research. It is a key intermediate in the synthesis of several pharmaceuticals and other organic compounds, and is used as a starting material in the synthesis of a range of heterocyclic compounds. DFB has a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anti-cancer activities. The compound has also been used in the synthesis of a variety of organic compounds, such as polymers and dyes.
科学的研究の応用
1. Anti-HIV Activity
- 2-(2,6-difluorophenyl)-1H-benzimidazole has been studied for its potential anti-HIV activity. Research indicates that it shares chemical similarities with 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, a class of HIV-1 NNRTIs (non-nucleoside reverse transcriptase inhibitors). However, its potency was found to be less than its thiazolo counterpart (Rao et al., 2002).
2. Inhibition of Enterovirus Replication
- A novel selective inhibitor of several enteroviruses, TBZE-029, structurally related to 2-(2,6-difluorophenyl)-1H-benzimidazole, has been shown to inhibit viral RNA replication, targeting the nonstructural protein 2C in enteroviruses (De Palma et al., 2008).
3. Development of New HIV-1 RT Inhibitors
- Studies have used this compound as a lead structure for designing more potent inhibitors against both wild-type and variant HIV-1 reverse transcriptases. This has led to the development of a series of 1,2-substituted benzimidazoles with promising anti-HIV activity (Roth et al., 1997).
4. Anti-Tumor Effects
- Research has investigated the antitumor effects of 2-(2,6-difluorophenyl)-1H-benzimidazole on human promyelocytic leukemia cells, showing its potential to induce apoptosis in multidrug-resistant cancer cells (Grimaudo et al., 1998).
5. Studies on Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
- Extensive research has been conducted on 1H,3H-thiazolo[3,4-a]benzimidazole derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors, with 2-(2,6-difluorophenyl)-1H-benzimidazole being a key lead compound. These studies have contributed significantly to understanding the structure-activity relationships in developing effective HIV-1 RT inhibitors (Chimirri et al., 1999).
6. Potential Nonlinear Optical (NLO) Materials
- Some derivatives of benzimidazole, including structures similar to 2-(2,6-difluorophenyl)-1H-benzimidazole, have been identified as potential candidates for nonlinear optical materials due to their significant hyperpolarizability values and microscopic NLO behavior (Manikandan et al., 2019).
特性
IUPAC Name |
2-(2,6-difluorophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCRJKJLZKRVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364714 | |
| Record name | 2-(2,6-difluorophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-difluorophenyl)-1H-benzimidazole | |
CAS RN |
164593-05-9 | |
| Record name | 2-(2,6-difluorophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of the 2-(2,6-difluorophenyl)-1H-benzimidazole ligand influence the catalytic activity of its corresponding nickel(II) complex in norbornene polymerization?
A1: The research paper highlights that using non-chelated, monodentate benzimidazole ligands, like 2-(2,6-difluorophenyl)-1H-benzimidazole, in nickel(II) complexes leads to remarkably high catalytic activity for the vinyl polymerization of norbornene []. This high activity is attributed to the non-chelating nature of the ligand, which allows for easier access of the norbornene monomer to the nickel center during the polymerization process. The study demonstrated this by comparing the activity of a complex containing 2-(2,6-difluorophenyl)-1H-benzimidazole (complex 1) to a simpler benzimidazole complex (complex 3). Both complexes exhibited comparably high activities, confirming the importance of the non-chelating design. Furthermore, the study found that using toluene as a solvent significantly inhibited catalytic activity. While the exact reason wasn't pinpointed, it suggests that solvent interactions play a crucial role in the polymerization mechanism, potentially influencing monomer coordination or the stability of catalytic intermediates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



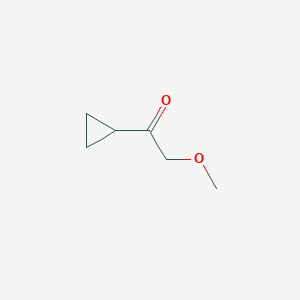

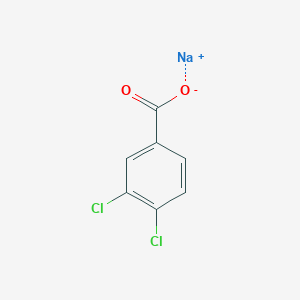
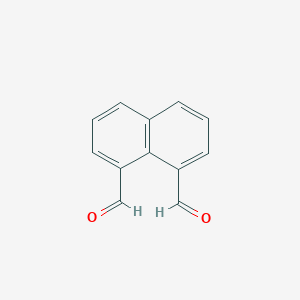

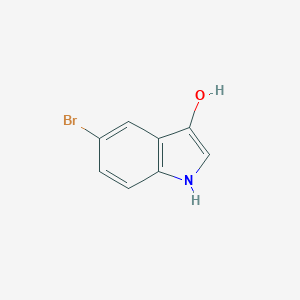


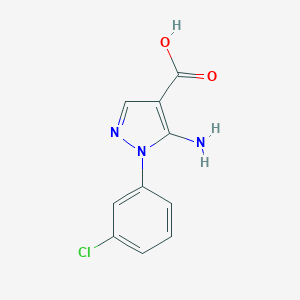




![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)